2-(2-Azidoethoxy)-5-chlorobenzoic acid
Overview
Description
2-(2-Azidoethoxy)-5-chlorobenzoic acid is a chemical compound characterized by its unique structure, which includes an azido group, an ethoxy group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethoxy)-5-chlorobenzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid to introduce the chlorine atom at the 5-position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Azidoethoxy)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The chlorobenzoic acid moiety can be further oxidized to produce derivatives with different functional groups.
Reduction: The azido group can be reduced to an amino group, leading to the formation of aminobenzoic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group or the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction of the azido group can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Aminobenzoic acid derivatives.
Substitution Products: Derivatives with different functional groups replacing the azido or chlorine atoms.
Scientific Research Applications
2-(2-Azidoethoxy)-5-chlorobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Azidoethoxy)-5-chlorobenzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The azido group, in particular, can participate in click chemistry reactions, which are useful in bioconjugation and drug delivery systems.
Comparison with Similar Compounds
2-(2-Azidoethoxy)ethanol: Similar structure but lacks the chlorobenzoic acid moiety.
5-Chlorobenzoic acid: Lacks the azidoethoxy group.
2-Azidoethanol: Similar azido group but different benzene ring structure.
Properties
IUPAC Name |
2-(2-azidoethoxy)-5-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c10-6-1-2-8(7(5-6)9(14)15)16-4-3-12-13-11/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMNRAXCWMFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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